molecular formula C14H22N2O4 B13801796 Butanamide,N,N'-1,2-phenylenebis[3-oxo-

Butanamide,N,N'-1,2-phenylenebis[3-oxo-

Cat. No.: B13801796
M. Wt: 282.34 g/mol
InChI Key: HDTJSSDBVGFAIH-UHFFFAOYSA-N
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Description

Butanamide, N,N’-1,2-phenylenebis[3-oxo-] is a chemical compound with the molecular formula C14H16N2O4. It is known for its unique structure, which includes two butanamide groups connected by a 1,2-phenylenebis linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,N’-1,2-phenylenebis[3-oxo-] typically involves the reaction of acetoacetanilide with phenylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of Butanamide, N,N’-1,2-phenylenebis[3-oxo-] follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N’-1,2-phenylenebis[3-oxo-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Butanamide, N,N’-1,2-phenylenebis[3-oxo-] is used in several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N,N’-1,2-phenylenebis[3-oxo-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, N,N’-1,3-phenylenebis[3-oxo-]
  • Butanamide, N,N’-1,4-phenylenebis[3-oxo-]

Uniqueness

Butanamide, N,N’-1,2-phenylenebis[3-oxo-] is unique due to its specific 1,2-phenylenebis linkage, which imparts distinct chemical properties compared to its 1,3- and 1,4-phenylenebis analogs.

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

3-oxo-N-[2-(3-oxobutanoylamino)cyclohexyl]butanamide

InChI

InChI=1S/C14H22N2O4/c1-9(17)7-13(19)15-11-5-3-4-6-12(11)16-14(20)8-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

HDTJSSDBVGFAIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1CCCCC1NC(=O)CC(=O)C

Origin of Product

United States

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